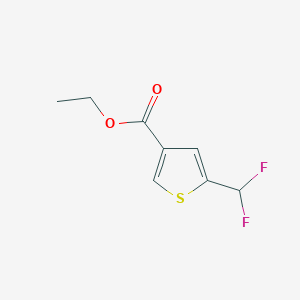
Ethyl 5-(difluoromethyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(difluoromethyl)thiophene-3-carboxylate: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the difluoromethyl group and the ethyl ester functionality makes this compound particularly interesting for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(difluoromethyl)thiophene-3-carboxylate typically involves the introduction of the difluoromethyl group into the thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene precursors. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at low temperatures to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-(difluoromethyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Ethyl 5-(difluoromethyl)thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of Ethyl 5-(difluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparación Con Compuestos Similares
5-Difluoromethyl-3-methoxy-2-thiophenecarboxylic acid: Similar structure but with a methoxy group instead of an ethyl ester.
5-Difluoromethyl-2-thiophenecarboxylic acid: Lacks the ester functionality.
3-Thiophenecarboxylic acid ethyl ester: Lacks the difluoromethyl group.
Uniqueness: Ethyl 5-(difluoromethyl)thiophene-3-carboxylate is unique due to the presence of both the difluoromethyl group and the ethyl ester functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in chemistry, biology, and industry .
Propiedades
Número CAS |
189331-48-4 |
|---|---|
Fórmula molecular |
C8H8F2O2S |
Peso molecular |
206.21 g/mol |
Nombre IUPAC |
ethyl 5-(difluoromethyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C8H8F2O2S/c1-2-12-8(11)5-3-6(7(9)10)13-4-5/h3-4,7H,2H2,1H3 |
Clave InChI |
ZHHJKCZFRWRCPG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


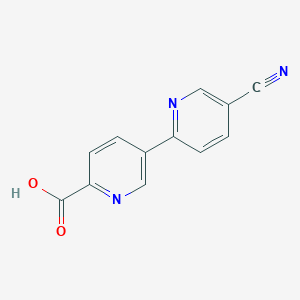
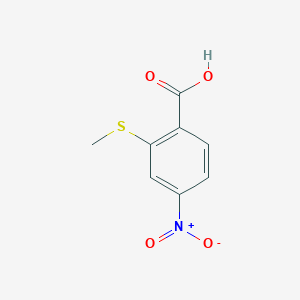
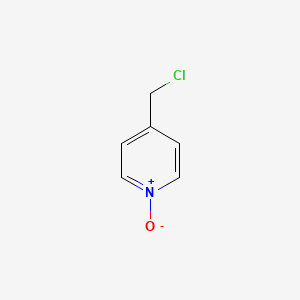
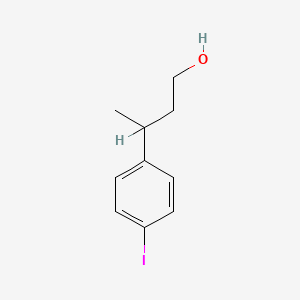
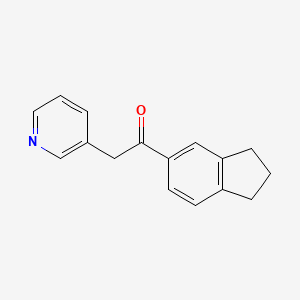
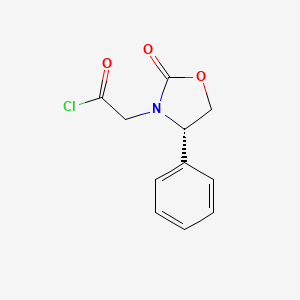
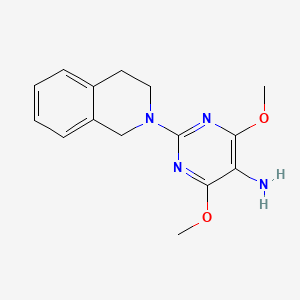
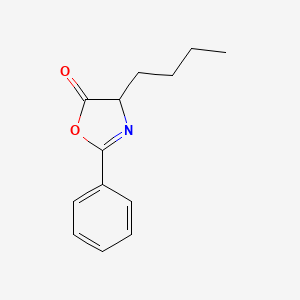
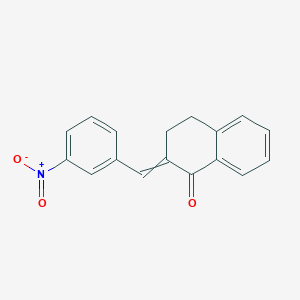
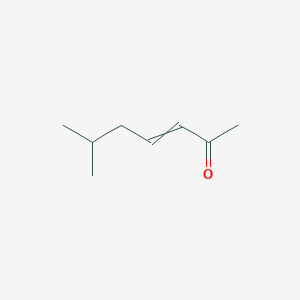
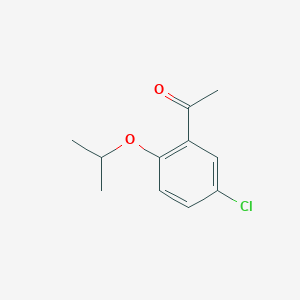
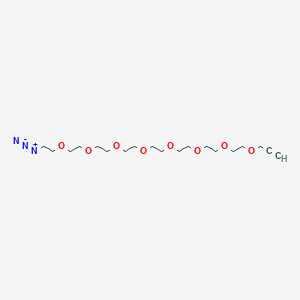
![Benzeneacetic acid, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethyl-, ethyl ester](/img/structure/B8702219.png)
![Ethyl 5-ethylimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B8702222.png)
